2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide
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Overview
Description
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in signal transduction pathways that are essential for the functioning of immune cells. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide inhibits JAK enzymes, which are involved in signal transduction pathways that are essential for the functioning of immune cells. JAK enzymes activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and activate gene transcription. By inhibiting JAK enzymes, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide blocks the activation of STATs and the subsequent production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in preclinical and clinical studies. This reduction in cytokine levels leads to a reduction in inflammation and disease activity in autoimmune diseases such as rheumatoid arthritis and psoriasis. 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has also been shown to reduce the levels of inflammatory cells such as T cells and B cells in preclinical studies.
Advantages and Limitations for Lab Experiments
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit multiple JAK isoforms. However, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects.
Future Directions
There are several future directions for the research and development of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide. One direction is the exploration of its potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is the development of more potent and selective JAK inhibitors with longer half-lives and fewer off-target effects. Additionally, the combination of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide with other immunomodulatory agents may enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide may lead to the development of more selective JAK inhibitors.
Synthesis Methods
The synthesis of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 2-cyclopropyl-4-methylpyrimidine with ethyl 2-(quinolin-5-ylamino)acetate. The resulting intermediate is then subjected to hydrolysis, followed by amidation with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. In a phase II clinical trial in patients with rheumatoid arthritis, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide showed significant improvement in disease activity compared to placebo. Similarly, in a phase III clinical trial in patients with psoriasis, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide demonstrated significant improvement in skin lesions compared to placebo. 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has also shown potential in the treatment of inflammatory bowel disease, with a phase II clinical trial showing significant improvement in clinical remission rates compared to placebo.
properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-10-16(21-17(20-11)12-7-8-12)18(23)22-15-6-2-5-14-13(15)4-3-9-19-14/h2-6,9-10,12H,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOWFDMWNNXWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide |
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